molecular formula C12H8O4 B034723 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde CAS No. 103860-60-2

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde

Cat. No. B034723
CAS RN: 103860-60-2
M. Wt: 216.19 g/mol
InChI Key: NJAASVGCSYYWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde (2,3-DHN-1,4-DC) is a naturally occurring compound found in the bark of some plants. It is a versatile compound that has been used in many different scientific applications, including synthesis, pharmacology, and biochemistry. In

Scientific Research Applications

  • Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde, a related compound, are used as precursors for various fluorescent chemosensors and as key precursors for commercially useful compounds (Maher, 2018).

  • Recent advances in the chemistry of 2,3-dihydroxynaphthalene and its analogues have led to developments in synthetic routes, reactivity, and applications in polymer, physical, and medicinal chemistry (Monier et al., 2018).

  • A one-pot reaction using 2,3-dihydroxynaphthalene, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds in the presence of formic acid catalyst enables the synthesis of a new class of tetrahydrobenzo[a]xanthen-11-ones (Olyaei et al., 2016).

  • Novel salphen ligands synthesized using 2,6-dihydroxynaphthalene carbaldehydes exhibit extended π-conjugation, resulting in more intense UV/Vis spectra and extended low-energy absorption edges (Houjou et al., 2009).

  • Copper(I)-catalyzed asymmetric oxidative coupling polymerization of 2,3-dihydroxynaphthalene with bisoxazoline ligands produces poly(2,3-dihydroxy-1,4-naphthylene) with a continuous 1,4-structure (Habaue et al., 2003).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation and specific target organ toxicity .

properties

IUPAC Name

2,3-dihydroxynaphthalene-1,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-5-9-7-3-1-2-4-8(7)10(6-14)12(16)11(9)15/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAASVGCSYYWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2C=O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650714
Record name 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103860-60-2
Record name 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde
Reactant of Route 3
Reactant of Route 3
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde
Reactant of Route 4
Reactant of Route 4
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde
Reactant of Route 5
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde
Reactant of Route 6
Reactant of Route 6
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde

Q & A

Q1: How does 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde contribute to the electrochemical properties of the COFs?

A1: this compound serves as a building block for the COFs, specifically TAPT-2,3-NA(OH)2. [] The presence of the dihydroxynaphthalene unit within the COF structure introduces redox-active sites. [] This redox activity is crucial for the material's performance as a supercapacitor electrode, as it allows for charge storage through Faradaic reactions. []

Q2: Can you describe the synthesis and structural characterization of the COF incorporating this compound?

A2: The COF, TAPT-2,3-NA(OH)2, is synthesized through a [3 + 2] polycondensation reaction. [] this compound reacts with 1,3,5-tris-(4-aminophenyl)triazine (TAPT-3NH2) via Schiff-base condensation to form the framework. [] The resulting COF exhibits a high BET-specific surface area (up to 1089 m2 g–1) and excellent crystallinity, confirmed through characterization techniques. [] While the paper doesn't detail the specific spectroscopic data, it is plausible that techniques like powder X-ray diffraction (PXRD) and gas sorption analysis were employed to confirm the structure and porosity. []

Q3: Are there any potential advantages of using this compound-based COFs in supercapacitors compared to other materials?

A3: The research highlights the potential advantages of these COFs, including:

  • High Surface Area: The porous nature and high surface area of the COFs allow for increased electrolyte-electrode contact, leading to enhanced charge storage. []
  • Redox Activity: The incorporation of the redox-active dihydroxynaphthalene unit directly within the COF structure contributes to higher capacitance compared to materials relying solely on surface charge storage. []
  • Stability: The reported COFs demonstrate good thermal stability and cycling stability, retaining 86.5% of their capacitance after 2000 cycles. [] This robust performance is promising for long-lasting supercapacitor applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.